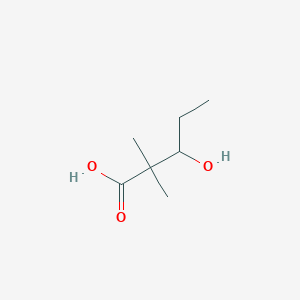

3-Hydroxy-2,2-dimethylpentanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14O3 |

|---|---|

Molecular Weight |

146.18 g/mol |

IUPAC Name |

3-hydroxy-2,2-dimethylpentanoic acid |

InChI |

InChI=1S/C7H14O3/c1-4-5(8)7(2,3)6(9)10/h5,8H,4H2,1-3H3,(H,9,10) |

InChI Key |

DDUKNAMAZYSXNR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)(C)C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxy 2,2 Dimethylpentanoic Acid

Chemical Synthesis Pathways

Aldol (B89426) Reaction-Based Strategies

The aldol reaction is a powerful tool for carbon-carbon bond formation and is a common strategy for the synthesis of β-hydroxy carbonyl compounds. In the context of 3-hydroxy-2,2-dimethylpentanoic acid, this typically involves the reaction of an enolate derived from a propanoate equivalent with propanal.

One of the primary challenges in this approach is controlling the regioselectivity of the enolate formation and the subsequent diastereoselectivity of the aldol addition. The use of sterically hindered bases and specific reaction conditions can favor the formation of the desired thermodynamic or kinetic enolate. For instance, lithium diisopropylamide (LDA) is a common choice for generating lithium enolates. The general scheme for an aldol reaction to form the backbone of this compound is as follows:

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Pivaloyl derivative (e.g., ester or amide) | Propanal | 3-Hydroxy-2,2-dimethylpentanoate derivative |

The subsequent hydrolysis of the resulting ester or amide yields the target carboxylic acid. The reaction conditions, such as temperature and solvent, play a crucial role in the outcome of the reaction, influencing both yield and stereoselectivity.

Another variation is the Reformatsky reaction, which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal. iitk.ac.inwikipedia.orgthermofisher.com For the synthesis of this compound, this would involve the reaction of ethyl α-bromoisobutyrate with propanal. The organozinc intermediate, often referred to as a Reformatsky enolate, is less basic than its lithium or magnesium counterparts, which can be advantageous in certain applications. wikipedia.org

Multi-Step Conversions Involving Hydrogenation and Substitution Reactions

Multi-step synthetic routes involving hydrogenation and substitution reactions offer an alternative approach to this compound. A plausible pathway could start from a readily available precursor that already contains a portion of the carbon skeleton. For example, a synthetic sequence could begin with an unsaturated precursor, such as a derivative of 2,2-dimethyl-3-pentenoic acid.

The key steps in such a sequence would be:

Hydrogenation: The carbon-carbon double bond in the unsaturated precursor can be selectively reduced to a single bond using catalytic hydrogenation. Common catalysts for this transformation include palladium on carbon (Pd/C) or platinum oxide (PtO₂).

Hydroxylation/Substitution: Following hydrogenation, a hydroxyl group can be introduced at the C3 position. This could be achieved through various methods, such as the hydroboration-oxidation of an appropriately positioned double bond in a different precursor, or through a nucleophilic substitution reaction on a substrate with a suitable leaving group at the C3 position.

A hypothetical reaction scheme is presented below:

| Starting Material | Intermediate | Final Product |

|---|---|---|

| 2,2-Dimethylpent-4-enoic acid derivative | 2,2-Dimethyl-4-hydroxypentanoic acid derivative | This compound |

This approach allows for the construction of the molecule in a stepwise manner, with the potential for purification and characterization of intermediates.

Halogenation-Oxidation Sequential Approaches

A halogenation-oxidation sequence provides another synthetic avenue. This strategy typically involves the initial functionalization of the alkane backbone, followed by conversion to the desired hydroxy acid. A potential starting material for this route could be 2,2-dimethylpentanoic acid.

The key steps would be:

α-Halogenation: The carboxylic acid can be halogenated at the α-position using the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to yield an α-bromo carboxylic acid.

Elimination: The resulting α-bromo acid can then be subjected to elimination conditions to form an α,β-unsaturated carboxylic acid.

Hydration: Subsequent hydration of the double bond, for example, through oxymercuration-demercuration or hydroboration-oxidation, would introduce the hydroxyl group at the β-position.

Alternatively, a different precursor could be halogenated at the 3-position, followed by nucleophilic substitution with a hydroxide (B78521) source. However, direct and selective halogenation at a specific methylene (B1212753) group in an aliphatic chain can be challenging.

Synthesis from Precursors and Related Alkanoic Acids

The synthesis of this compound can also be achieved starting from various precursors and related alkanoic acids. For example, a β-keto ester, such as ethyl 2,2-dimethyl-3-oxopentanoate, can serve as a suitable precursor. The asymmetric reduction of the ketone functionality in this precursor would directly lead to the desired β-hydroxy ester with control of the stereochemistry at the C3 position.

Another approach involves the use of hydroxypivalic acid as a starting material. biosynth.com Although this precursor has a different carbon skeleton, it provides a functionalized three-carbon unit that could potentially be elaborated to the target molecule through carbon-carbon bond-forming reactions.

Stereoselective and Asymmetric Synthesis Approaches

Application of Chiral Auxiliaries and Catalysts in Stereocontrol

Achieving stereocontrol in the synthesis of this compound is crucial due to the presence of a chiral center at the C3 position. Chiral auxiliaries and catalysts are widely employed to direct the stereochemical outcome of reactions.

Chiral Auxiliaries:

Evans' oxazolidinone auxiliaries are particularly effective in controlling the stereochemistry of aldol reactions. nih.gov In this approach, the carboxylic acid starting material is first converted to an N-acyl oxazolidinone. The chiral auxiliary then directs the facial selectivity of the enolate attack on the aldehyde, leading to a high degree of diastereoselectivity in the aldol adduct. Subsequent cleavage of the auxiliary yields the enantiomerically enriched β-hydroxy acid.

A general workflow using an Evans auxiliary is as follows:

| Step | Description |

|---|---|

| 1 | Acylation of a chiral oxazolidinone with a pivaloyl derivative. |

| 2 | Diastereoselective aldol reaction with propanal. |

| 3 | Removal of the chiral auxiliary to yield the enantiopure this compound. |

The choice of the specific oxazolidinone auxiliary and the reaction conditions can be tuned to favor the formation of either the (R) or (S) enantiomer of the product.

Chiral Catalysts:

Asymmetric catalysis offers an alternative and often more atom-economical approach to stereoselective synthesis. In the context of synthesizing this compound, a key strategy would be the asymmetric reduction of a β-keto ester precursor, ethyl 2,2-dimethyl-3-oxopentanoate.

Chiral catalysts, such as those based on ruthenium-BINAP complexes, are highly effective for the enantioselective hydrogenation of β-keto esters. The catalyst, containing a chiral ligand, creates a chiral environment that favors the formation of one enantiomer of the β-hydroxy ester over the other.

| Precursor | Catalyst System | Product |

|---|---|---|

| Ethyl 2,2-dimethyl-3-oxopentanoate | Ru-BINAP catalyst, H₂ | Enantiomerically enriched ethyl 3-hydroxy-2,2-dimethylpentanoate |

The enantiomeric excess (ee) of the product is highly dependent on the specific catalyst, substrate, and reaction conditions used. Subsequent hydrolysis of the ester provides the enantiopure this compound.

Enantioselective Transformations for Specific Stereoisomers

The creation of specific stereoisomers of this compound is crucial for understanding its biological activity and for its potential use as a chiral building block. Enantioselective synthesis aims to produce a single enantiomer, thereby avoiding the need for challenging and often inefficient resolution of racemic mixtures.

A powerful strategy for achieving high enantioselectivity in the synthesis of related α,α-dimethyl-β-hydroxy carbonyl compounds involves the use of Evans' chiral auxiliaries. acs.org This methodology has been successfully applied to the synthesis of the (S)- and (R)-enantiomers of 3-hydroxy-2,2-dimethylhexanoic acid, a close structural analog of the target compound. acs.org The key step is a tertiary aldol reaction between an acylated Evans' chiral auxiliary and an aldehyde. The stereochemistry of the β-hydroxy carbon is directed by the chiral auxiliary.

For instance, the reaction of the tertiary enolate derived from an N-acylated (4'S)-4-benzyl-2-oxazolidinone with an appropriate aldehyde selectively yields the (3S)-hydroxy product. Conversely, employing the (4'R)-4-benzyl-2-oxazolidinone auxiliary leads to the (3R)-hydroxy enantiomer. The chiral auxiliary is subsequently cleaved, typically via hydrolysis, to yield the desired enantiomerically pure 3-hydroxy-2,2-dimethylalkanoic acid. acs.org The predictability of the stereochemical outcome is based on the Zimmerman-Traxler transition state model. acs.org

Table 1: Enantioselective Synthesis of 3-Hydroxy-2,2-dimethylhexanoic Acid via Evans' Aldol Reaction acs.org

| Entry | Chiral Auxiliary | Aldehyde | Product Enantiomer | Yield of Aldol Adduct | Overall Yield |

| 1 | (S)-4-benzyl-2-oxazolidinone | Butanal | (S)-3-hydroxy-2,2-dimethylhexanoic acid | 54% | Not specified |

| 2 | (R)-4-benzyl-2-oxazolidinone | Hexanal | (R)-3-hydroxy-2,2-dimethyloctanoic acid | 35% | 29% |

Data synthesized from research on analogous compounds.

Diastereoselective Synthesis of Related Compounds

In molecules with multiple stereocenters, diastereoselective synthesis is employed to control the relative configuration of these centers. For compounds structurally related to this compound, such as those with an additional stereocenter at the α-position, aldol reactions are a cornerstone for establishing the desired stereochemistry.

The stereochemical outcome of aldol reactions can be influenced by the geometry of the enolate (Z or E) and the nature of the reactants and catalysts. nih.gov For example, in the synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, an aldol reaction between a silyl-protected aldehyde and the dibutylboron enolate of a chloroacetyloxazolidinone was utilized. nih.gov While this reaction showed moderate diastereoselectivity (ratios of 78:22 and 82:18), the resulting diastereomers were readily separable by silica (B1680970) gel chromatography, allowing for the isolation of the pure diastereomers. nih.gov

The ability to separate diastereomers is a key advantage of this approach. Once separated, each diastereomer can be further processed to yield a specific stereoisomer of the final product. This strategy, while not a direct diastereoselective synthesis of a single isomer in one step, provides a reliable route to stereochemically pure compounds.

Biocatalytic and Chemoenzymatic Production Methods

Biocatalysis and chemoenzymatic synthesis offer environmentally friendly and highly selective alternatives to traditional chemical synthesis. These methods utilize whole microorganisms or isolated enzymes to perform specific chemical transformations, often with high enantioselectivity and regioselectivity.

Engineered Microorganism Systems for Hydroxylation

The direct hydroxylation of an alkane or alkanoic acid precursor at the C3 position presents a direct route to this compound. This can be achieved using engineered microorganisms that express specific hydroxylating enzymes. Cytochrome P450 monooxygenases are a particularly versatile class of enzymes for this purpose.

Strains of Pseudomonas putida have been engineered for the hydroxylation of alkanes. nih.gov These whole-cell biocatalysts can be designed to express specific P450 monooxygenases that exhibit high regioselectivity for the desired carbon atom. Similarly, Rhodococcus species are known for their broad metabolic capabilities, including the ability to hydroxylate a variety of organic compounds. nih.govnih.gov The 2-aminoisobutyric acid hydroxylase from Rhodococcus wratislaviensis, for example, has been shown to functionalize a strong, aliphatic C–H bond. acs.org

Table 2: Examples of Engineered Microorganisms for Hydroxylation

| Microorganism | Enzyme System | Substrate Type | Key Feature |

| Pseudomonas putida | Cytochrome P450 monooxygenase | Medium-chain alkanes | Integral membrane protein, catalyzes hydroxylation. nih.gov |

| Rhodococcus wratislaviensis | 2-aminoisobutyric acid hydroxylase | Aliphatic C-H bonds | Requires a manganese-iron cofactor for activity. acs.org |

This table provides examples of microbial systems with the potential for targeted hydroxylation.

Polyketide Synthase (PKS) Mediated Biosynthesis of Hydroxycarboxylic Acids

Polyketide synthases (PKSs) are large, modular enzymes that biosynthesize a vast array of natural products, including polyketides. The modular nature of Type I PKSs makes them amenable to protein engineering, allowing for the rational design of novel biosynthetic pathways to produce specific molecules.

By combining and modifying PKS modules from different natural pathways, it is possible to create "lego-ization" of PKSs for the synthesis of custom hydroxycarboxylic acids. nih.gov An engineered PKS can be designed to incorporate specific starter and extender units and to control the degree of reduction at each step, thereby determining the final structure and stereochemistry of the product. Researchers have successfully engineered PKSs to produce a variety of 3-hydroxycarboxylic acids by manipulating the ketoreductase (KR) domains, which control the stereochemistry of the hydroxyl group. nih.govnih.gov

The Joint BioEnergy Institute (JBEI) has developed an engineered polyketide synthase subunit capable of synthesizing numerous 3-hydroxycarboxylic acids. nii.ac.jp This technology leverages the modularity of PKS systems to incorporate different extender units, leading to a diverse range of products.

Enzymatic Resolution and Transformation Strategies

Enzymatic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the high enantioselectivity of enzymes, typically lipases, to preferentially catalyze a reaction with one enantiomer, leaving the other unreacted.

For the production of enantiomerically pure this compound, a racemic mixture of the corresponding ester could be subjected to enzymatic hydrolysis. A lipase (B570770) could selectively hydrolyze one enantiomer of the ester to the carboxylic acid, which can then be separated from the unreacted ester enantiomer. This approach has been successfully applied to the resolution of various 3-aryl alkanoic acids. researchgate.net The choice of lipase and reaction conditions is critical for achieving high enantiomeric excess (ee) and good yields.

Table 3: Common Enzymes Used in the Resolution of Hydroxy- and Carboxylic Acids

| Enzyme | Enzyme Class | Typical Reaction |

| Lipase B from Candida antarctica (CAL-B) | Hydrolase | Esterification/Hydrolysis |

| Lipase from Pseudomonas cepacia | Hydrolase | Esterification/Hydrolysis |

| Amano AK Lipase from Pseudomonas fluorescens | Hydrolase | Esterification/Hydrolysis |

This table lists enzymes commonly employed in the kinetic resolution of chiral acids and alcohols.

Chemical Reactivity and Derivatization Studies of 3 Hydroxy 2,2 Dimethylpentanoic Acid

Hydroxyl Group Transformations

The secondary hydroxyl group in 3-Hydroxy-2,2-dimethylpentanoic acid is a key site for various chemical transformations, allowing for the synthesis of a range of derivatives.

Oxidation to Keto and Carboxylic Acid Derivatives

The oxidation of the secondary alcohol in this compound can yield either a ketone or, through subsequent bond cleavage, dicarboxylic acid derivatives. The choice of oxidizing agent and reaction conditions determines the final product.

Common oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)) and non-chromium-based reagents like Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane. For a sterically hindered alcohol, stronger conditions may be necessary.

| Oxidizing Agent | Product | Typical Conditions |

| Pyridinium Chlorochromate (PCC) | 3-Keto-2,2-dimethylpentanoic acid | Dichloromethane (DCM), Room Temperature |

| Swern Oxidation | 3-Keto-2,2-dimethylpentanoic acid | (COCl)₂, DMSO, Et₃N, -78 °C to RT |

| Dess-Martin Periodinane | 3-Keto-2,2-dimethylpentanoic acid | Dichloromethane (DCM), Room Temperature |

| Potassium Permanganate (KMnO₄) | 2,2-Dimethylsuccinic acid and Acetic acid | Hot, acidic or alkaline conditions |

This table presents plausible oxidation reactions for this compound based on general principles of organic chemistry.

Under more forceful oxidative conditions, such as with hot potassium permanganate, the carbon-carbon bond adjacent to the hydroxyl group can be cleaved. This would lead to the formation of 2,2-dimethylsuccinic acid and acetic acid.

Reduction to Alcohol Derivatives

While the hydroxyl group itself is not reducible, the carboxylic acid functionality can be reduced to a primary alcohol, yielding 2,2-dimethylpentane-1,3-diol. This transformation requires strong reducing agents as carboxylic acids are relatively resistant to reduction.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent for this purpose and offers selectivity for carboxylic acids in the presence of some other functional groups.

| Reducing Agent | Product | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | 2,2-dimethylpentane-1,3-diol | 1. Anhydrous THF or Et₂O; 2. H₃O⁺ workup |

| Borane Tetrahydrofuran Complex (BH₃·THF) | 2,2-dimethylpentane-1,3-diol | Anhydrous THF, Reflux |

This table outlines expected reduction reactions for this compound based on established chemical principles.

Nucleophilic Substitution Reactions Involving the Hydroxyl Moiety

The hydroxyl group of this compound can be converted into a better leaving group to facilitate nucleophilic substitution reactions. libretexts.org This typically involves protonation of the hydroxyl group under acidic conditions or its conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide.

Once activated, the carbon bearing the leaving group is susceptible to attack by a wide range of nucleophiles. These reactions generally proceed with an inversion of stereochemistry at the chiral center. libretexts.org

Reaction Scheme for Nucleophilic Substitution:

Activation of the Hydroxyl Group:

With HBr or HCl to form the corresponding 3-bromo- (B131339) or 3-chloro-2,2-dimethylpentanoic acid.

With p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form the tosylate ester.

Substitution with a Nucleophile:

The activated substrate can then react with nucleophiles such as cyanide (CN⁻), azide (B81097) (N₃⁻), or alkoxides (RO⁻) to yield the corresponding substituted products.

Carboxylic Acid Group Reactions

The carboxylic acid group is another versatile handle for the derivatization of this compound, enabling the formation of esters and amides.

Esterification Processes and Kinetics

Esterification of this compound can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.com The reaction is an equilibrium process, and often the alcohol is used in excess or water is removed to drive the reaction to completion. masterorganicchemistry.com

Due to the steric hindrance from the gem-dimethyl group at the α-position, the kinetics of esterification might be slower compared to unhindered carboxylic acids. Alternative methods that avoid the generation of water or use more reactive intermediates can be employed. These include reacting the carboxylate salt with an alkyl halide or using coupling agents to activate the carboxylic acid.

| Esterification Method | Reagents | Key Features |

| Fischer Esterification | Alcohol (R'-OH), H₂SO₄ or TsOH (catalyst) | Equilibrium reaction; often requires excess alcohol or water removal. masterorganicchemistry.com |

| Alkylation of Carboxylate | 1. Base (e.g., NaOH, K₂CO₃); 2. Alkyl halide (R'-X) | Sɴ2 reaction; works well with primary alkyl halides. |

| Steglich Esterification | Alcohol (R'-OH), DCC, DMAP (catalyst) | Mild conditions; good for sterically hindered acids. |

This table summarizes common esterification methods applicable to this compound.

Amide and Amino Acid Ester Formation via Coupling Methods

The formation of amides from this compound requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. libretexts.org Direct reaction of a carboxylic acid and an amine is generally slow and requires high temperatures. khanacademy.org

Modern synthetic chemistry employs a variety of coupling reagents to facilitate amide bond formation under mild conditions. nih.govresearchgate.net These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency.

This methodology is also applicable for the coupling of this compound with the amino group of amino acid esters to form N-acylated amino acid derivatives. The use of coupling agents is crucial to prevent racemization if the amino acid ester is chiral.

Hydrolysis and Saponification Reactions

The ester derivatives of this compound are susceptible to hydrolysis, a chemical reaction that involves the cleavage of the ester bond by water. This process can be catalyzed by either an acid or a base. chemguide.co.uk

Under acidic conditions, the hydrolysis of an ester is a reversible process. masterorganicchemistry.com The reaction is typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the ester, which increases its electrophilicity and facilitates nucleophilic attack by water. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and elimination of an alcohol molecule to yield the carboxylic acid. chemistrysteps.comyoutube.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that is commonly used for the hydrolysis of esters. chemguide.co.ukchemistrysteps.com The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemguide.co.ukorgsyn.org The hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide ion, which subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt and an alcohol. youtube.com An acidic workup is then required to protonate the carboxylate salt and isolate the free carboxylic acid.

A plausible reaction scheme for the saponification of a methyl ester of this compound is presented below.

Table 1: General Conditions for Saponification of this compound Esters

| Parameter | Condition |

| Reactants | Ester of this compound, Strong Base (e.g., NaOH, KOH) |

| Solvent | Aqueous alcohol (e.g., Methanol/Water, Ethanol/Water) |

| Temperature | Reflux |

| Reaction Time | Varies depending on the substrate, typically several hours |

| Workup | Acidification with a strong acid (e.g., HCl, H₂SO₄) to pH < 7 |

Reactions Involving Alkyl Chain and Stereocenters

The alkyl chain of this compound can undergo radical reactions, particularly free-radical halogenation. wikipedia.org This type of reaction is typically initiated by ultraviolet (UV) light or a radical initiator and proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org In the context of this compound, the propagation step would involve the abstraction of a hydrogen atom from the pentyl chain by a halogen radical, leading to the formation of an alkyl radical. The stability of the resulting radical determines the regioselectivity of the reaction, with tertiary radicals being more stable than secondary, which are more stable than primary radicals.

Once an alkyl radical is formed, it can react with molecular oxygen in a diffusion-controlled reaction to generate a peroxyl radical. researchgate.net These peroxyl radicals are key intermediates in autoxidation processes and can participate in further reactions, such as abstracting a hydrogen atom from another molecule to form a hydroperoxide and a new alkyl radical, thus propagating the radical chain. researchgate.net

While no specific studies on the radical reactions of this compound have been found, it is conceivable that under appropriate conditions, such as exposure to radical initiators and oxygen, the compound could form various peroxyl radicals along its alkyl chain. The subsequent reactions of these peroxyl radicals could lead to a variety of oxidation products. As a β-hydroxy acid, the presence of the hydroxyl group could also influence the course of radical reactions. researchgate.net

Table 2: Plausible Intermediates in Radical Oxidation of this compound

| Intermediate | Structure |

| Alkyl Radical (at C4) | A radical centered on the fourth carbon of the pentyl chain. |

| Peroxyl Radical (at C4) | An -OO• group attached to the fourth carbon of the pentyl chain. |

| Hydroperoxide (at C4) | An -OOH group attached to the fourth carbon of the pentyl chain. |

The C3 carbon atom of this compound is a stereocenter, meaning that the molecule can exist as two enantiomers, (R)-3-hydroxy-2,2-dimethylpentanoic acid and (S)-3-hydroxy-2,2-dimethylpentanoic acid. Chemical reactions involving this stereocenter can proceed with either inversion of configuration, retention of configuration, or racemization.

Reactions that proceed through a backside nucleophilic attack, characteristic of an Sₙ2 mechanism, will result in an inversion of the stereochemistry at the C3 center. For example, if the hydroxyl group at C3 were to be converted into a good leaving group (e.g., a tosylate or mesylate), subsequent reaction with a nucleophile would likely proceed with inversion of configuration.

Conversely, reactions that proceed through a mechanism that does not involve breaking a bond to the stereocenter, or that involve a double inversion, will result in retention of the original stereochemistry. For instance, a reaction that modifies the carboxyl group or the alkyl chain without affecting the C3 position will lead to retention of configuration at C3.

Reactions that proceed via a planar carbocation intermediate, typical of an Sₙ1 mechanism, would lead to racemization, producing a mixture of both enantiomers. The formation of a carbocation at the C3 position would allow for nucleophilic attack from either face of the planar intermediate.

The stereoselective synthesis of related β-hydroxy acids has been reported, highlighting the importance of controlling the stereochemistry at the β-position. nih.gov While specific studies on the stereochemical inversion and retention at the C3 position of this compound are not detailed in the available literature, the fundamental principles of stereochemistry dictate the expected outcomes of reactions at this chiral center.

Table 3: Predicted Stereochemical Outcome of Reactions at C3 of this compound

| Reaction Mechanism | Stereochemical Outcome |

| Sₙ2 | Inversion of configuration |

| Sₙ1 | Racemization |

| Double Inversion | Retention of configuration |

| Reaction not involving the stereocenter | Retention of configuration |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing precise information about the chemical environment of individual atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for the initial structural verification and purity assessment of 3-Hydroxy-2,2-dimethylpentanoic acid.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to each unique proton environment. The integration of these signals (the area under each peak) is proportional to the number of protons it represents, which is crucial for confirming the structure.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shift of each carbon signal indicates its functional group and electronic environment (e.g., carbonyl, quaternary, methine, methylene (B1212753), methyl).

The purity of a sample can be assessed by the absence of extraneous peaks in both ¹H and ¹³C spectra. The presence of unexpected signals would indicate impurities, starting materials, or side products.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-COOH) | ~10-12 (broad singlet) | ~175-185 |

| C2 (-C(CH₃)₂-) | Two singlets, ~1.1-1.3 | ~45-55 |

| C3 (-CH(OH)-) | ~3.8-4.2 (triplet) | ~70-80 |

| C4 (-CH₂-) | ~1.4-1.7 (sextet/multiplet) | ~25-35 |

| C5 (-CH₃) | ~0.8-1.0 (triplet) | ~10-15 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D NMR and confirming the precise bonding network and spatial arrangement of the molecule. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would show a correlation between the proton on C3 and the methylene protons on C4, and between the C4 protons and the methyl protons on C5, confirming the pentanoic acid backbone.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. hmdb.cayoutube.com This allows for the definitive assignment of each carbon atom that bears protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. researchgate.net NOESY can provide valuable information about the molecule's preferred conformation and relative stereochemistry.

Since the C3 carbon in this compound is a stereocenter, the compound exists as a pair of enantiomers. Standard NMR cannot distinguish between enantiomers. To determine the enantiomeric excess (e.e.), chiral NMR techniques are employed. nih.gov This typically involves reacting the carboxylic acid with a chiral derivatizing agent (CDA), such as a chiral amine or alcohol, to form a pair of diastereomers. semanticscholar.org

These newly formed diastereomers are no longer mirror images and have distinct physical properties, resulting in separate, resolvable peaks in the NMR spectrum (often ¹H, ¹⁹F, or ³¹P NMR, depending on the agent). nih.govresearchgate.net The relative integration of these distinct signals provides a direct and accurate measurement of the ratio of the two enantiomers in the original mixture.

NMR spectroscopy is not only used for final product characterization but can also be a powerful process analytical technology (PAT) tool. By setting up an NMR experiment to acquire spectra at regular intervals directly from a reacting mixture (online NMR), one can monitor the consumption of starting materials, the formation of the product, and the appearance and disappearance of any reaction intermediates in real-time. researchgate.netnih.gov This provides invaluable mechanistic information and allows for the precise determination of reaction endpoints and kinetics, aiding in the optimization of the synthesis of this compound. nih.gov

Mass Spectrometry (MS) Techniques in Reaction Analysis

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and can provide structural information through fragmentation analysis.

When coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), MS becomes a formidable tool for identifying compounds in a mixture and assessing purity.

GC-MS (Gas Chromatography-Mass Spectrometry): For GC-MS analysis, volatile and thermally stable compounds are required. This compound, with its polar carboxylic acid and hydroxyl groups, typically requires derivatization (e.g., silylation or esterification) to increase its volatility. springernature.com The sample is then injected into the GC, where it is separated from other components before entering the mass spectrometer. The MS provides the molecular weight of the derivatized compound and a characteristic fragmentation pattern that serves as a "fingerprint" for structural confirmation. researchgate.net

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is exceptionally well-suited for analyzing less volatile and more polar molecules like hydroxy acids, often without the need for derivatization. nih.govnih.gov The compound is separated on an LC column and then ionized, typically using a soft ionization technique like electrospray ionization (ESI). wa.gov The mass spectrometer then detects the molecular ion (e.g., [M-H]⁻ or [M+H]⁺), confirming the molecular weight of this compound. This technique is highly effective for verifying product identity and quantifying purity by detecting trace-level impurities. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), HRMS allows for the calculation of a unique molecular formula.

For this compound, the theoretical monoisotopic mass is calculated based on its molecular formula, C7H14O3. molport.comnih.gov HRMS analysis, often using techniques like electrospray ionization (ESI), would measure the experimental mass of protonated ([M+H]+), sodiated ([M+Na]+), or other adducts. The extremely close correlation between the measured mass and the theoretical mass confirms the molecular formula and rules out other potential formulas with the same nominal mass. This technique is a cornerstone in structural elucidation, providing the foundational data for all further spectroscopic analysis. nih.gov

| Adduct Ion | Theoretical Monoisotopic Mass (Da) |

|---|---|

| [M+H]⁺ | 147.1016 |

| [M+Na]⁺ | 169.0835 |

| [M+K]⁺ | 185.0575 |

| [M-H]⁻ | 145.0870 |

Vibrational Spectroscopy for Functional Group and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the FTIR spectrum is dominated by absorptions corresponding to its hydroxyl and carboxylic acid moieties.

Key expected absorptions include a very broad band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. nih.gov The O-H stretch of the secondary alcohol group would also appear in this region, typically around 3200-3600 cm⁻¹. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be prominent around 1700-1725 cm⁻¹. researchgate.net The presence of intermolecular hydrogen bonding can cause this peak to shift to a lower frequency. nih.gov Other significant peaks include C-O stretching vibrations and C-H stretching and bending vibrations from the aliphatic backbone.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500-3300 | Broad, Strong |

| Alcohol O-H | Stretching | 3200-3600 | Broad, Medium |

| Aliphatic C-H | Stretching | 2850-2960 | Medium-Strong |

| Carboxylic Acid C=O | Stretching | 1700-1725 | Strong |

| C-O | Stretching | 1050-1300 | Medium |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a light scattering technique that provides vibrational information complementary to FTIR. While FTIR is based on the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A key difference is the selection rules: FTIR is more sensitive to polar bonds and asymmetrical vibrations, whereas Raman is more sensitive to non-polar, symmetric bonds.

For this compound, the Raman spectrum would also show the characteristic C=O stretch, often observed near 1600 cm⁻¹. researchgate.net The symmetric vibrations of the C-C backbone and the C-H bonds would be particularly prominent. This complementarity is crucial; for instance, if a molecule has a center of symmetry, vibrations that are Raman active are IR inactive, and vice versa. By using both techniques, a more complete picture of the molecule's vibrational modes can be assembled. researchgate.net

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aliphatic C-H | Stretching | 2800-3000 |

| Carboxylic Acid C=O | Stretching | ~1640-1680 |

| C-C | Stretching | 800-1200 |

| C-O | Stretching | 1000-1300 |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound. wikipedia.org This technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. By analyzing the diffraction pattern, a detailed electron density map can be generated, revealing the precise positions of each atom, as well as bond lengths and angles. wikipedia.org

For this compound, which has a chiral center at the C3 position, X-ray crystallography is the only technique that can unambiguously determine its absolute configuration (i.e., whether it is the R or S enantiomer). This is achieved through anomalous dispersion, which allows for the differentiation between enantiomers. The primary challenge for this technique is the requirement of growing a high-quality single crystal of the compound, which can often be a difficult and time-consuming process. Should a suitable crystal be obtained, the resulting crystallographic data would provide an unequivocal structural determination. wikipedia.org

Advanced Chromatographic Methods

Chromatographic techniques are essential for the separation, isolation, and quantification of chemical compounds from mixtures. High-Performance Liquid Chromatography is particularly well-suited for a polar, non-volatile compound like this compound.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is a powerful analytical technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reversed-phase (RP-HPLC) method is typically employed.

In this mode, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com To ensure the carboxylic acid is in its neutral, protonated form for better retention and peak shape, an acid modifier such as formic acid or phosphoric acid is often added to the mobile phase. sielc.com Detection is commonly achieved using a UV detector, although the carboxyl group is a weak chromophore. For higher sensitivity and selectivity, a mass spectrometer (LC-MS) can be used as the detector. The retention time under specific conditions is a characteristic of the compound and can be used for identification, while the peak area is proportional to its concentration, allowing for accurate quantification.

Chiral Chromatography for Enantiomer Resolution

Chiral chromatography is an indispensable tool for the separation of enantiomers, molecules that are non-superimposable mirror images of each other. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral selector added to the mobile phase. The distinct diastereomeric complexes formed between the enantiomers and the chiral selector exhibit different stabilities, leading to varying retention times and, consequently, their separation.

For the enantiomeric resolution of this compound, various chiral chromatography techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), can be theoretically applied. The selection of the appropriate technique and chiral selector is paramount to achieving successful separation.

Detailed Research Findings:

While specific detailed research exclusively focused on the chiral separation of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar hydroxy acids. A particularly relevant and versatile method involves the use of capillary electrophoresis (CE) with a chiral selector.

Research has demonstrated the efficacy of vancomycin (B549263) , a macrocyclic glycopeptide antibiotic, as a chiral selector for the enantioseparation of a wide range of hydroxy acids. This method offers high resolution and efficiency without the need for prior derivatization of the analyte. The separation mechanism is based on the formation of transient diastereomeric complexes between the vancomycin selector and the enantiomers of the hydroxy acid. The differing stabilities of these complexes lead to different electrophoretic mobilities and, therefore, separation.

A study on the chiral analysis of various aliphatic and aromatic α-hydroxy and β-hydroxy acids using vancomycin as a chiral selector in CE provides a strong basis for its application to this compound. The general methodology involves a modified partial filling-counter current method with indirect UV detection. A background electrolyte containing benzoic acid and L-histidine at a specific pH is used in conjunction with a polyacrylamide-coated capillary to achieve high resolution.

Although a specific data table for this compound is not available, the following interactive table illustrates the typical parameters and potential results that could be expected from such an analysis, based on findings for analogous compounds.

Interactive Data Table: Illustrative Parameters for Chiral CE of this compound

| Parameter | Value |

| Chiral Selector | Vancomycin |

| Technique | Capillary Electrophoresis (CE) |

| Capillary | Polyacrylamide-coated fused silica (B1680970) |

| Background Electrolyte | 10 mM Benzoic acid / L-histidine |

| pH | 5.0 |

| Detection | Indirect UV |

| Expected Resolution (Rs) | > 1.5 |

This table can be filtered and sorted to highlight the key experimental conditions. The expected high resolution (Rs > 1.5) indicates a baseline separation of the two enantiomers, allowing for their accurate quantification.

Further research would be necessary to optimize the specific conditions, such as the concentration of vancomycin, the precise pH of the background electrolyte, and the applied voltage, to achieve the best possible separation for the enantiomers of this compound. The principles demonstrated with similar hydroxy acids, however, strongly suggest that chiral capillary electrophoresis with a vancomycin selector is a highly promising and effective methodology for this purpose.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecular properties. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are foundational in this field, providing detailed information about molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two principal ab initio methods used to solve the electronic structure of molecules. ntnu.no HF theory approximates the many-electron wavefunction as a single Slater determinant, while DFT methods calculate the electron density to determine the energy and other properties of the system. austinpublishinggroup.com A key objective of these calculations is to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms.

These calculations yield crucial data such as bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. researchgate.net Furthermore, electronic properties like total energy, dipole moment, and Mulliken atomic charges can be determined, offering insights into the molecule's polarity and charge distribution. bhu.ac.in The choice of basis set, such as 6-31G** or 6-311++G(d,p), is critical as it defines the mathematical functions used to describe the electron orbitals and influences the accuracy of the results. researchgate.netnih.gov For 3-Hydroxy-2,2-dimethylpentanoic acid, these calculations would reveal the precise spatial arrangement of its carboxylic acid, hydroxyl, and dimethyl groups.

Table 1: Predicted Geometric and Electronic Properties of this compound from Theoretical Calculations (Note: The following values are illustrative examples of parameters that would be obtained from DFT/HF calculations and are not based on published data for this specific molecule.)

| Parameter | Method/Basis Set | Predicted Value |

| Total Energy | B3LYP/6-311++G(d,p) | Data Not Available |

| Dipole Moment | B3LYP/6-311++G(d,p) | Data Not Available |

| O-H Bond Length (Carboxyl) | HF/6-31G** | Data Not Available |

| C=O Bond Length (Carboxyl) | B3LYP/6-311++G(d,p) | Data Not Available |

| C-O-H Bond Angle (Hydroxyl) | B3LYP/6-311++G(d,p) | Data Not Available |

Molecular Orbital Analysis (HOMO-LUMO) and Chemical Reactivity Descriptors

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. mdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. mdpi.com

From the energies of the HOMO and LUMO, several chemical reactivity descriptors can be calculated. nih.gov These include:

Ionization Potential (I): The energy required to remove an electron (related to EHOMO).

Electron Affinity (A): The energy released when an electron is added (related to ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

For this compound, this analysis would identify the regions most susceptible to nucleophilic and electrophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors (Note: The following values are illustrative and not based on published data for this specific molecule.)

| Parameter | Definition | Predicted Value (eV) |

| EHOMO | Energy of Highest Occupied Molecular Orbital | Data Not Available |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | Data Not Available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Data Not Available |

| Ionization Potential (I) | -EHOMO | Data Not Available |

| Electron Affinity (A) | -ELUMO | Data Not Available |

| Chemical Hardness (η) | (I - A) / 2 | Data Not Available |

| Electronegativity (χ) | (I + A) / 2 | Data Not Available |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. This approach provides a quantitative description of bonding and intramolecular interactions.

Key insights from NBO analysis include:

Charge Delocalization: It quantifies the delocalization of electron density from filled Lewis-type orbitals (bonds or lone pairs) to empty non-Lewis orbitals (anti-bonds). This is crucial for understanding resonance and hyperconjugation effects.

Intermolecular Interactions: NBO analysis can elucidate the nature and strength of hydrogen bonds. For this compound, this would be particularly useful for studying potential intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the carboxylic acid, as well as intermolecular hydrogen bonding in dimers or solvated forms.

Hybridization: It provides a detailed picture of the hybridization of atomic orbitals that form chemical bonds.

Conformational Analysis and Molecular Modeling

Molecules with multiple single bonds, like this compound, can exist in various spatial arrangements or conformations due to rotation around these bonds. researchgate.net Conformational analysis aims to identify the most stable, low-energy conformers, as these are the most likely to be present and influence the molecule's physical and chemical properties. arxiv.org

Molecular modeling tools employ algorithms to systematically explore the conformational space of a molecule. nih.gov Techniques such as molecular dynamics (MD) simulations can be used to model the movement of atoms over time, revealing the dynamic interplay between different conformers. researchgate.net For this compound, this analysis would be critical for determining the preferred orientation of the side chain relative to the carboxylic acid group and whether intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. Vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as nuclear magnetic resonance (NMR) chemical shifts, can be calculated using methods like DFT. nih.gov

These theoretical spectra can be directly compared with experimental data. A strong agreement between the calculated and measured spectra serves to validate the accuracy of the computational model and the determined molecular structure. nih.govuomphysics.net Discrepancies, on the other hand, can prompt a re-evaluation of the theoretical model or the interpretation of experimental results. For this compound, theoretical predictions of its 1H and 13C NMR spectra and its IR vibrational modes would be invaluable for confirming its structure.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify the lowest energy path a reaction is likely to follow from reactants to products. researchgate.net This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. nih.gov

A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. researchgate.net Computational methods can calculate the structure and energy of these fleeting states, providing insights into bond-breaking and bond-forming processes that are often impossible to observe experimentally. nih.gov The intrinsic reaction coordinate (IRC) can then be calculated to confirm that a given transition state connects the intended reactants and products. researchgate.net For this compound, these methods could be used to explore its synthesis pathways, decomposition, or its participation in biochemical reactions.

Biochemical Roles and Enzymatic Interactions Non Human and Mechanistic Perspectives

Biosynthesis and Metabolism in Model Organisms and Microorganisms

While 3-Hydroxy-2,2-dimethylpentanoic acid is not a universally recognized intermediate in core metabolic pathways, its structural characteristics suggest potential roles and formation mechanisms within specific biochemical contexts in microorganisms like bacteria and fungi.

Polyketides are a large and diverse class of secondary metabolites synthesized by bacteria and fungi through the polymerization of acetyl-CoA and malonyl-CoA units by polyketide synthases (PKSs). Coenzyme A (CoA), a derivative of pantothenic acid (Vitamin B5), is an essential cofactor in these pathways, as it activates the building blocks for polyketide chain assembly. nih.gov The biosynthesis of pantothenate is linked to branched-chain amino acid metabolism, which involves intermediates structurally related to this compound. nih.gov

Although there is no direct evidence to suggest that this compound is a common intermediate or building block in known polyketide biosynthetic pathways, the structural diversity of polyketides is vast. This diversity arises from the modular nature of PKSs and the variety of starter and extender units that can be incorporated. It is conceivable that in some microorganisms, unusual metabolic pathways could lead to the formation of this compound or its CoA ester, which might then be utilized by a PKS as a starter or extender unit, leading to the synthesis of novel polyketides. However, such a role remains speculative and would represent a deviation from the canonical polyketide biosynthesis pathways. Fungal secondary metabolism is known for its complexity and the production of a wide array of bioactive compounds. nih.govnih.govmdpi.comresearchgate.net

Vitamin B6, in its active form pyridoxal (B1214274) 5'-phosphate (PLP), is a crucial cofactor for a multitude of enzymatic reactions, primarily in amino acid metabolism. While this compound is not directly involved as an intermediate in the biosynthesis or catabolism of vitamin B6 itself, its structure strongly suggests a connection to the metabolism of branched-chain amino acids (BCAAs) like valine and isoleucine. researchgate.netnih.govnih.gov

The biosynthesis of pantothenic acid (Vitamin B5) in many bacteria begins with α-ketoisovalerate, a key intermediate in the valine biosynthetic pathway. nih.gov This α-keto acid is a precursor to pantoate, which is then condensed with β-alanine to form pantothenic acid. nih.gov The enzymatic steps leading from α-ketoisovalerate involve hydroxymethylation and reduction. It is plausible that in some microorganisms, variations or side reactions in this pathway could lead to the formation of this compound. For instance, an alternative substrate specificity of the enzymes involved or the presence of shunt pathways could result in the synthesis of this hydroxylated and dimethylated pentanoic acid derivative.

The table below outlines the key intermediates in the bacterial biosynthesis of pantoate from the valine precursor, illustrating the biochemical context where a structurally similar compound could arise.

| Intermediate | Precursor | Key Enzyme Class |

| α-Ketoisovalerate | Valine | Aminotransferase |

| Ketopantoate | α-Ketoisovalerate | Hydroxymethyltransferase |

| Pantoate | Ketopantoate | Reductase |

This table illustrates the canonical pathway for pantoate biosynthesis in bacteria. This compound is not a direct intermediate in this pathway but is structurally related to its precursors.

This compound may be formed as a metabolite in certain non-human biological systems through pathways associated with fatty acid or branched-chain amino acid catabolism. The presence of a hydroxyl group on the third carbon is characteristic of intermediates in the β-oxidation of fatty acids. However, the dimethyl substitution at the second carbon suggests a more complex origin, likely involving branched-chain amino acid degradation pathways.

In isoleucine catabolism, for example, a series of enzymatic reactions leads to the formation of various organic acids. While not identical, the structural isomer 2-hydroxy-3-methylpentanoic acid is a known metabolite of L-isoleucine metabolism. This indicates that enzymatic systems capable of hydroxylating and processing branched-chain carbon skeletons are present in biological systems. Therefore, it is plausible that in some microorganisms, analogous enzymatic activities acting on a different substrate or a variation in a metabolic pathway could lead to the formation of this compound.

Enzyme Substrate and Inhibitor Studies

The potential for this compound to interact with enzymes is largely inferred from its structure, as specific studies on this compound are limited. Its resemblance to intermediates in fatty acid and amino acid metabolism suggests it could act as a substrate, product, or inhibitor for enzymes within these pathways.

Given its structure as a hydroxylated carboxylic acid, this compound could potentially interact with various enzymes:

Dehydrogenases: The hydroxyl group could be a target for dehydrogenases, which would oxidize it to a keto group. This is a common step in the catabolism of hydroxy fatty acids.

Kinases: The hydroxyl group could also be a site for phosphorylation by a kinase, a common activation step in metabolic pathways.

Acyl-CoA Synthetases: The carboxylic acid group could be esterified to Coenzyme A, making it an activated acyl-CoA thioester. This would be a prerequisite for its participation in many metabolic pathways, including β-oxidation or incorporation into complex lipids.

The dimethyl substitution at the α-carbon (C2) is a significant feature. This steric hindrance might prevent it from being a substrate for some enzymes that typically process linear or singly-branched fatty acids. Conversely, this structural feature might make it a specific substrate for enzymes adapted to handle highly branched structures, or it could act as an inhibitor by binding to the active site of an enzyme without being able to undergo the subsequent catalytic steps. researchgate.net

In vitro studies are essential to determine the precise nature of the interaction between a compound and an enzyme. nih.govlibretexts.orgbioivt.comyoutube.comteachmephysiology.comkhanacademy.orgnih.gov For this compound, kinetic studies would be necessary to elucidate its role as a potential substrate or inhibitor.

If it acts as a substrate, key kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max) could be determined. A low K_m would indicate a high affinity of the enzyme for this compound.

If it acts as an inhibitor, kinetic analysis could reveal the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For example, if it is a competitive inhibitor, it would likely bind to the active site of the enzyme, competing with the natural substrate and increasing the apparent K_m of the enzyme for its substrate.

The table below summarizes the potential inhibitory effects and the expected changes in kinetic parameters.

| Type of Inhibition | Effect on V_max | Effect on K_m | Description |

| Competitive | Unchanged | Increased | Inhibitor binds to the active site, competing with the substrate. |

| Non-competitive | Decreased | Unchanged | Inhibitor binds to an allosteric site, altering enzyme conformation. |

| Uncompetitive | Decreased | Decreased | Inhibitor binds only to the enzyme-substrate complex. |

This table presents theoretical models of enzyme inhibition that could be applicable to this compound pending experimental validation.

Due to the lack of specific experimental data, the role of this compound in modulating enzymatic activity remains a subject for future investigation. researchgate.net

Role as a Precursor for Biologically Active Peptides in Non-Human Contexts

While this compound has not been directly identified as a precursor for biologically active peptides in non-human organisms, a structurally and biosynthetically related compound, 4-amino-2,2-dimethyl-3-hydroxypentanoic acid (Adhpa), has been found as a constituent of potent cytotoxic depsipeptides isolated from marine cyanobacteria. kau.edu.sasi.edu These peptides, such as lyngbyastatin 3, are examples of complex natural products with significant biological activity. si.educore.ac.uk

The lyngbyastatins are part of a larger family of depsipeptides that often exhibit antitumor activity. si.edu The incorporation of unusual amino acid residues, like Adhpa and its oxidized form, 4-amino-2,2-dimethyl-3-oxopentanoic acid (Ibu), is a hallmark of these cyanobacterial metabolites. kau.edu.sasi.edu The biosynthesis of these peptides occurs through non-ribosomal peptide synthetase (NRPS) or mixed peptide-polyketide synthase (PKS) pathways. Within these enzymatic assembly lines, the core structure of Adhpa is synthesized and integrated into the growing peptide chain. This suggests that while this compound itself may not be the direct precursor, the underlying carbon skeleton with its characteristic gem-dimethyl substitution at the C2 position is a recognized structural motif in the biosynthesis of these active peptides in cyanobacteria.

The presence of Adhpa within these bioactive peptides highlights the role of such hydroxylated and branched-chain fatty acid derivatives as building blocks for natural products with potent biological activities in non-human organisms.

Structure-Activity Relationships in Non-Human Biological Systems

Influence of Branching and Stereochemistry on Enzymatic Recognition and Transformation

The enzymatic recognition and transformation of this compound and its analogs are significantly influenced by its distinct structural features, particularly the gem-dimethyl group at the C2 position and the stereochemistry of the hydroxyl group at C3.

The gem-dimethyl moiety is a key feature in the biosynthesis of certain polyketides and non-ribosomal peptides. Specialized enzymes, such as certain S-adenosyl-methionine (SAM)-dependent methyltransferases, are responsible for the iterative methylation to create these gem-dimethyl structures. nih.gov The crystal structure of a gem-dimethylating methyltransferase from a trans-acyltransferase assembly line reveals a specific active site architecture that accommodates the substrate and facilitates the addition of two methyl groups. nih.gov This indicates that the presence of a gem-dimethyl group is a specific recognition element for a distinct class of enzymes. In the context of bioactive peptides from cyanobacteria, enzymes in the biosynthetic pathway must be able to recognize and incorporate the 4-amino-2,2-dimethyl-3-hydroxypentanoic acid (Adhpa) precursor.

Comparative Studies with Structurally Analogous Compounds in Biological Contexts

Comparative studies of structurally analogous compounds containing the core 2,2-dimethyl-3-hydroxy- or 3-oxo-pentanoic acid moiety in non-human biological systems reveal important structure-activity relationships. Marine cyanobacteria produce a variety of related depsipeptides, such as lyngbyastatin 1, lyngbyastatin 3, and dolastatin 12, which allows for an examination of how small structural changes impact biological activity. si.edu

The cytotoxic potencies of these related peptides can vary, indicating that even subtle changes to the structure can have a significant impact on their interaction with biological targets. A comparative study of diastereomeric grassypeptolides, which also contain unusual amino acid components, showed that a change in the chirality at certain positions resulted in a measurable, albeit small, difference in cytotoxicity against HeLa and neuro-2a blastoma cells. kau.edu.sa This underscores the importance of the precise three-dimensional structure for the biological function of these complex natural products.

The following table summarizes the key structural features and biological activities of related compounds found in non-human organisms:

| Compound Name | Key Structural Unit(s) | Source Organism (Example) | Noted Biological Activity |

| Lyngbyastatin 3 | 4-amino-2,2-dimethyl-3-oxopentanoic acid (Ibu), 3-amino-2-methylhexanoic acid (Amha) | Lyngbya majuscula | Cytotoxic, Antitumor |

| Lyngbyastatin 1 | 4-amino-2,2-dimethyl-3-oxopentanoic acid (Ibu) | Lyngbya majuscula | Cytotoxic |

| Dolastatin 12 | 4-amino-2,2-dimethyl-3-oxopentanoic acid (Ibu) | Dolabella auricularia (likely of cyanobacterial origin) | Cytotoxic |

| Majusculamide C | 4-amino-2,2-dimethyl-3-oxopentanoic acid (Ibu) | Lyngbya majuscula | Cytotoxic |

| Grassypeptolides | 2-methyl-3-aminobutyric acid (Maba), 2-aminobutyric acid (Aba) | Leptolyngbya sp. | Cytotoxic |

Emerging Research Directions and Future Perspectives in 3 Hydroxy 2,2 Dimethylpentanoic Acid Chemistry

Development of Green Chemistry Approaches for Synthesis

The synthesis of chiral molecules like 3-hydroxy-2,2-dimethylpentanoic acid is increasingly being guided by the principles of green chemistry, which prioritize the use of renewable resources, reduction of waste, and employment of milder reaction conditions. A significant focus in this area is the use of biocatalysis, which leverages enzymes or whole-cell systems to perform chemical transformations with high selectivity and efficiency under environmentally friendly conditions. nih.govnih.gov

One promising green approach for the synthesis of chiral β-hydroxy acids is the enzymatic reduction of β-keto esters or acids. nih.govewadirect.com This method often utilizes ketoreductases (KREDs) which can exhibit high enantioselectivity, yielding the desired stereoisomer of the hydroxy acid. researchgate.net The use of whole-cell biocatalysts, such as baker's yeast, has also been explored for the asymmetric reduction of ketones to chiral alcohols, which are precursors to chiral acids. nih.gov Furthermore, multi-enzyme cascade systems are being developed to achieve one-pot syntheses, minimizing intermediate isolation steps and reducing solvent usage and waste. ewadirect.comrsc.org These biocatalytic strategies offer a significant advantage over traditional chemical methods that may rely on stoichiometric chiral reagents or harsh reducing agents. ewadirect.com

| Green Synthesis Approach | Key Features | Potential Advantages for this compound Synthesis |

| Biocatalytic Reduction | Use of isolated enzymes (e.g., ketoreductases) or whole-cell systems (e.g., yeast). | High stereoselectivity, mild reaction conditions (aqueous media, ambient temperature), reduced use of hazardous reagents. |

| Multi-Enzyme Cascades | Combination of multiple enzymatic steps in a single pot. | Increased efficiency, reduced downstream processing, lower environmental impact. nih.govacs.org |

| Use of Renewable Feedstocks | Exploration of starting materials derived from biomass. | Reduced reliance on fossil fuels, potential for more sustainable production pathways. |

Exploration of Novel Catalytic Systems for Enhanced Stereocontrol

Achieving precise control over the stereochemistry of this compound is crucial, as different stereoisomers can exhibit distinct biological activities. Research in this area is focused on the development of novel catalytic systems that can provide high levels of enantioselectivity and diastereoselectivity. Asymmetric hydrogenation is a powerful tool for the synthesis of chiral β-hydroxy esters, which can then be hydrolyzed to the corresponding acids. acs.orgrsc.org Catalytic systems often employ transition metals like ruthenium or iridium complexed with chiral ligands. acs.orgrsc.org

The development of new chiral ligands is a key area of research for enhancing stereocontrol. These ligands create a chiral environment around the metal center, directing the hydrogenation to one face of the substrate. Additionally, dynamic kinetic resolution (DKR) coupled with asymmetric hydrogenation has emerged as a highly efficient strategy for converting a racemic starting material into a single enantiomer of the product in high yield and enantiomeric excess. rsc.org Research is also exploring the use of organocatalysts, which are small organic molecules that can catalyze stereoselective reactions, offering a metal-free alternative.

| Catalytic System | Catalyst Type | Key Advantages |

| Asymmetric Hydrogenation | Transition metal (e.g., Ru, Ir) with chiral ligands. | High efficiency and enantioselectivity for the synthesis of chiral β-hydroxy esters. acs.orgrsc.org |

| Dynamic Kinetic Resolution | Combination of a catalyst for racemization and a catalyst for asymmetric transformation. | Allows for the theoretical 100% yield of a single enantiomer from a racemic mixture. |

| Organocatalysis | Metal-free small organic molecules. | Avoids potential metal contamination of the final product, often employs milder reaction conditions. |

Integration of Advanced Automation in Synthetic Methodologies

The integration of automation in chemical synthesis is revolutionizing the way molecules are made, enabling high-throughput experimentation, rapid optimization of reaction conditions, and increased reproducibility. sigmaaldrich.comnih.govresearchgate.net For a molecule like this compound, automated systems can be employed to screen a wide range of catalysts, solvents, and reaction parameters to identify the optimal conditions for its stereoselective synthesis. researchgate.net

Automated synthesis platforms can perform iterative cycles of reactions, purifications, and analysis, significantly accelerating the discovery and development of new synthetic routes. illinois.educhemrxiv.org These systems can handle air- and moisture-sensitive reagents and reactions that require precise temperature control, which is often necessary for stereoselective transformations. chemrxiv.org The data generated from automated experiments can be used to build predictive models for reaction outcomes, further enhancing the efficiency of the synthetic process. researchgate.net The development of fully automated synthesis robots capable of performing complex multi-step syntheses with high fidelity is a major goal in this field. chemistryworld.com

| Automation Aspect | Description | Impact on Synthesis of this compound |

| High-Throughput Screening | Automated parallel experimentation to rapidly test numerous reaction conditions. | Faster identification of optimal catalysts, ligands, and solvents for stereoselective synthesis. researchgate.net |

| Iterative Synthesis | Robotic platforms performing multiple reaction and purification steps in sequence. | Enables the rapid synthesis of analogs and derivatives for structure-activity relationship studies. illinois.educhemrxiv.org |

| Data-Driven Optimization | Integration of analytical tools and machine learning algorithms to refine reaction parameters. | Leads to improved yields, stereoselectivity, and process robustness. researchgate.net |

Deeper Investigation into Role in Non-Human Biological Systems via Metabolomics and Proteomics

Understanding the biological role of this compound in non-human systems, such as microorganisms, can provide valuable insights into its natural origins and potential applications. Metabolomics, the comprehensive study of small molecules within a biological system, is a powerful tool for this purpose. nih.govumb.edu By analyzing the metabolome of organisms that may produce or interact with this compound, researchers can identify the metabolic pathways in which it is involved. nih.gov This can be particularly relevant for microorganisms from unique environments, such as marine ecosystems, where novel bioactive compounds are often discovered. nih.gov

Proteomics, the large-scale study of proteins, can complement metabolomic data by identifying the enzymes responsible for the biosynthesis or metabolism of this compound. nih.gov By correlating the presence of the compound with the expression levels of specific proteins, it is possible to elucidate its biochemical functions. nih.gov For instance, proteomics can help identify oxidoreductases or enzymes involved in carboxylic acid metabolism that interact with this molecule. nih.gov Such studies can reveal novel enzymatic pathways and provide targets for metabolic engineering to enhance the production of this compound or its derivatives in microbial hosts.

| "Omics" Approach | Focus of Study | Potential Insights for this compound |

| Metabolomics | Comprehensive analysis of all small molecule metabolites in a biological sample. | Identification of biosynthetic pathways, understanding of its role in cellular metabolism in microorganisms. nih.govumb.edu |

| Proteomics | Large-scale study of the structure and function of proteins. | Identification of enzymes involved in its synthesis or degradation, discovery of potential protein targets. nih.gov |

| Integrated Omics | Combination of metabolomics, proteomics, genomics, and transcriptomics data. | A holistic understanding of the biological significance and regulatory networks associated with the compound. |

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, enabling the in silico design of new molecules with specific, desired properties. rsc.orgnih.gov For this compound, computational methods can be used to design derivatives with tailored reactivity, stability, or biological activity. By modifying the structure of the parent molecule and using quantum chemical calculations, it is possible to predict how these changes will affect its electronic properties and, consequently, its chemical behavior. ucla.edu

Machine learning algorithms are also being employed to predict the outcomes of organic reactions and to propose optimal reaction conditions. acs.orgacs.org These data-driven models can be trained on large datasets of known reactions to learn the complex relationships between reactants, reagents, and products. acs.org This approach can be used to guide the synthesis of novel derivatives of this compound by predicting the most promising synthetic routes and minimizing the need for extensive empirical experimentation. The ultimate goal is to accelerate the discovery of new molecules with valuable applications by integrating computational design with automated synthesis. rsc.org

| Computational Method | Application |

| Quantum Chemistry (e.g., DFT) | Calculation of molecular properties such as electronic structure and reaction energies. |

| Molecular Docking | Simulation of the interaction between a small molecule and a protein target. |

| Machine Learning | Development of predictive models based on large chemical datasets. |

Q & A

Q. What are the established synthetic routes for 3-Hydroxy-2,2-dimethylpentanoic acid, and how can purity be optimized?